molecular formula C22H24N4O2 B2840034 (4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(quinolin-6-yl)methanone CAS No. 2309557-63-7

(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(quinolin-6-yl)methanone

Cat. No. B2840034
CAS RN: 2309557-63-7
M. Wt: 376.46
InChI Key: IAPMKOSRMNGBBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .


Synthesis Analysis

Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .


Molecular Structure Analysis

Quinolines, containing a nitrogen group, exhibit important biological activities . They are used extensively in the treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .


Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Scientific Research Applications

Carcinogenicity and Mutagenicity Studies

HCAs such as 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) are formed during the cooking of meat and fish. They are known to be genotoxic and carcinogenic in rats and mice, leading to research on their metabolism, DNA adduct formation, and the associated cancer risk in humans and rodents. These studies are crucial for understanding the dietary exposure to carcinogens and the mechanisms of carcinogenesis (Turteltaub et al., 1999).

Metabolism and Biomonitoring

Research on the metabolism of HCAs involves studying how these compounds are processed in the body, including their bioactivation and detoxification pathways. For example, studies have focused on the N-hydroxylation and ring oxidation of HCAs, which differ substantially between humans and rodents. This research helps in understanding the metabolic fate of these compounds and their potential health effects (Turteltaub et al., 1999).

Disease Association Studies

HCAs' association with diseases, especially cancer, is a significant area of research. Studies have investigated the link between dietary intake of HCAs and cancer risk, exploring how genetic variations might influence individual susceptibility to cancer from HCA exposure. This line of research is vital for public health recommendations and dietary guidelines to mitigate cancer risk (Cross et al., 2005).

Mechanism of Action

The mechanism of action of quinoline derivatives is often associated with their ability to interact with DNA and inhibit key enzymes .

Safety and Hazards

As for the safety and hazards, it’s important to note that this compound is intended for research use only and is not intended for human or veterinary use.

Future Directions

The future directions in the field of quinoline derivatives involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-quinolin-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-15-16(2)24-14-25-21(15)28-13-17-7-10-26(11-8-17)22(27)19-5-6-20-18(12-19)4-3-9-23-20/h3-6,9,12,14,17H,7-8,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPMKOSRMNGBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-{[(5,6-Dimethylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoline

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